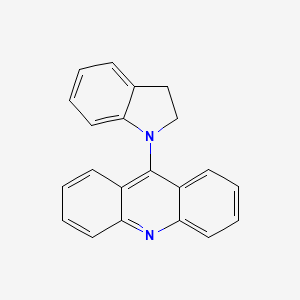
9-(Indolin-1-yl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Indolin-1-yl)acridine is a heterocyclic compound that combines the structural features of indoline and acridineThe molecular formula of this compound is C21H16N2, and it has a molecular weight of 296.36514 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Indolin-1-yl)acridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of indoline with acridine derivatives under specific conditions. For instance, the reaction can be catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Indolin-1-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the acridine or indoline moieties, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(Indolin-1-yl)acridine has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 9-(Indolin-1-yl)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine moiety and the base pairs of DNA . Additionally, the indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, further influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
9-Aminoacridine: Known for its use as a fluorescent dye and mutagen.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Acridine Derivatives: Used in various therapeutic applications, including anticancer and antibacterial agents.
Uniqueness of 9-(Indolin-1-yl)acridine: The combination of indoline and acridine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making this compound a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
139117-65-0 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
9-(2,3-dihydroindol-1-yl)acridine |
InChI |
InChI=1S/C21H16N2/c1-6-12-20-15(7-1)13-14-23(20)21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h1-12H,13-14H2 |
InChI-Schlüssel |
FKDHSDZFGYVALC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


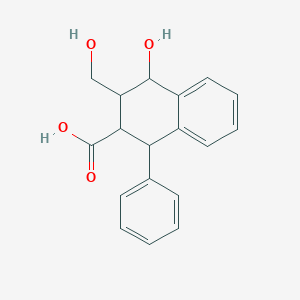
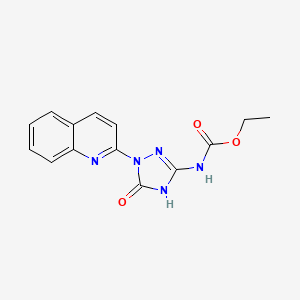
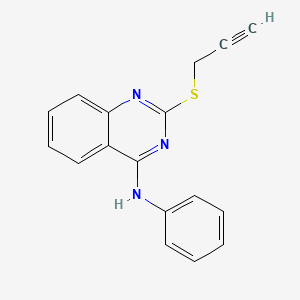

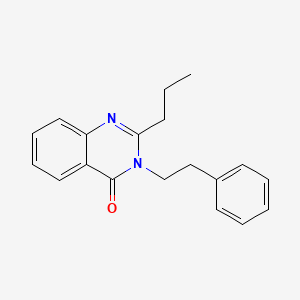
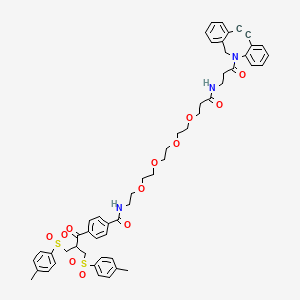

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
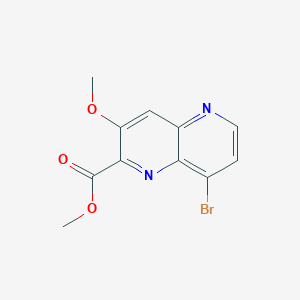
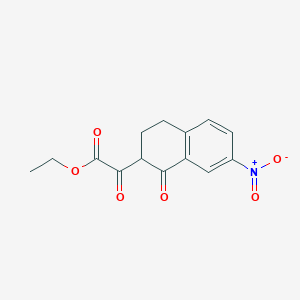



![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
